molecular formula C6H10N2O2 B1268343 3-(propan-2-yl)imidazolidine-2,4-dione CAS No. 63637-90-1

3-(propan-2-yl)imidazolidine-2,4-dione

Cat. No.: B1268343
CAS No.: 63637-90-1
M. Wt: 142.16 g/mol
InChI Key: AWUINPKCHSKCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(propan-2-yl)imidazolidine-2,4-dione is an organic compound belonging to the imidazolidine family. It is characterized by its molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

    Knoevenagel Condensation: One of the common methods for synthesizing this compound involves the Knoevenagel condensation reaction.

    Bucherer-Berg Synthesis: Another approach involves the Bucherer-Berg synthesis, which is modified with multi-component reactions to produce larger homologous molecules.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidine derivatives, while reduction can produce more reduced forms of the compound .

Biochemical Analysis

Biochemical Properties

3-Isopropylimidazolidine-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as peroxisome proliferator-activated receptors (PPARs), particularly PPARγ . These interactions lead to changes in gene expression and modulation of metabolic pathways. Additionally, 3-Isopropylimidazolidine-2,4-dione can bind to proteins involved in oxidative stress responses, thereby influencing cellular redox states .

Cellular Effects

The effects of 3-Isopropylimidazolidine-2,4-dione on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving PPARγ activation . This activation leads to changes in gene expression that affect lipid metabolism, glucose uptake, and insulin sensitivity. Furthermore, 3-Isopropylimidazolidine-2,4-dione can modulate cellular metabolism by altering the activity of key metabolic enzymes . These effects are observed in various cell types, including adipocytes, hepatocytes, and muscle cells.

Molecular Mechanism

At the molecular level, 3-Isopropylimidazolidine-2,4-dione exerts its effects through several mechanisms. It binds to PPARγ, forming a complex with the retinoid X receptor (RXR), which then binds to specific DNA sequences to regulate gene transcription . This binding leads to the upregulation of genes involved in lipid storage and glucose metabolism. Additionally, 3-Isopropylimidazolidine-2,4-dione can inhibit or activate enzymes involved in oxidative stress responses, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Isopropylimidazolidine-2,4-dione have been studied over various time periods. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3-Isopropylimidazolidine-2,4-dione can have sustained effects on cellular functions, particularly in terms of gene expression and metabolic regulation . These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Isopropylimidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound has been shown to improve insulin sensitivity and glucose uptake without significant adverse effects . At higher doses, there may be toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-Isopropylimidazolidine-2,4-dione is involved in several metabolic pathways, primarily those related to lipid and glucose metabolism . It interacts with enzymes such as PPARγ and RXR, which play crucial roles in regulating these pathways . The compound’s effects on metabolic flux and metabolite levels have been observed in various studies, indicating its potential as a modulator of metabolic processes .

Transport and Distribution

Within cells and tissues, 3-Isopropylimidazolidine-2,4-dione is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of 3-Isopropylimidazolidine-2,4-dione is critical for its activity and function. It has been found to localize in the nucleus, where it interacts with nuclear receptors such as PPARγ and RXR . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its functional specificity .

Scientific Research Applications

3-(propan-2-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticonvulsant properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

    Thiazolidine-2,4-dione: Known for its hypoglycemic and antimicrobial activities.

    Imidazole-Thiazolidine-2,4-dione Conjugates: These compounds exhibit significant anticancer properties.

Uniqueness: 3-(propan-2-yl)imidazolidine-2,4-dione stands out due to its specific structural features and the range of biological activities it exhibits. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

3-propan-2-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4(2)8-5(9)3-7-6(8)10/h4H,3H2,1-2H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUINPKCHSKCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340850
Record name 3-Isopropylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63637-90-1
Record name 3-Isopropylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.6 g of sodium hydroxide in 75 ml of water was added 7.5 g of glycine. The solution was cooled to 5° C. and treated with 9.8 ml of isopropylisocyanate. After 5 h the reaction mixture was neutralised with 50 ml concentrated hydrochloric acid added dropwise to the slurry. This mixture was refluxed for 2 h then cooled to rt. The product was extracted with ethyl acetate to give 10.9 g of a colourless oil. 1H NMR (400 MHz, deuteriochloroform): δ=1.45 (6H, d, J=7 Hz), 3.92 (2H, s), 4.35 (1H, septet, J=7 Hz), 6.39 (1H, br s).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(propan-2-yl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(propan-2-yl)imidazolidine-2,4-dione
Reactant of Route 3
3-(propan-2-yl)imidazolidine-2,4-dione
Reactant of Route 4
3-(propan-2-yl)imidazolidine-2,4-dione
Reactant of Route 5
3-(propan-2-yl)imidazolidine-2,4-dione
Reactant of Route 6
3-(propan-2-yl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.